1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride
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Overview
Description
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:
Triazole Formation:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Scientific Research Applications
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The cyclopropyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other similar compounds such as:
- 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
These compounds share similar structural features but differ in their biological activities and applications. The presence of different substituents and ring systems in these compounds leads to variations in their chemical properties and reactivity.
Properties
Molecular Formula |
C6H11ClN4 |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(5-cyclopropyl-2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-6(4-1-2-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H |
InChI Key |
SHFTXVBPQHPTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNN=C2CN.Cl |
Origin of Product |
United States |
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